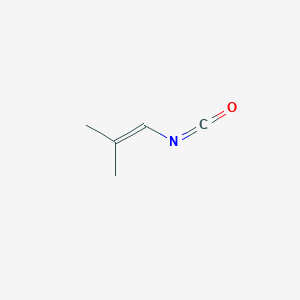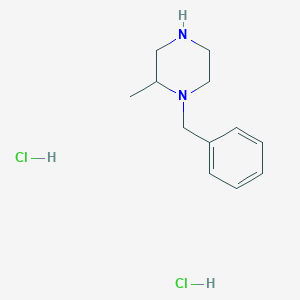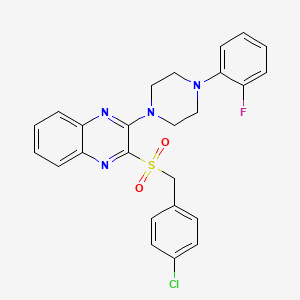
1-Isocyanato-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isocyanato-2-methylprop-1-ene” is a chemical compound with the molecular formula C5H7NO . It is also known as isophorone diisocyanate (IPDI), and it is primarily used in the production of polyurethane (PU) resins and adhesives.
Synthesis Analysis
The synthesis of “1-Isocyanato-2-methylprop-1-ene” involves several steps. For instance, one method involves the use of potassium tert-butylate in tetrahydrofuran at ambient temperature . Another method involves the use of triphenylarsineoxide in benzene at 60 - 65℃ for 0.5h . The yield of the reaction varies depending on the conditions and the specific method used .
Molecular Structure Analysis
The molecular structure of “1-Isocyanato-2-methylprop-1-ene” is based on its molecular formula, C5H7NO . The structure is well-defined, and the InChI string, which is a textual identifier for chemical substances designed to provide a standard way to encode molecular information, is available .
Chemical Reactions Analysis
The chemical reactions involving “1-Isocyanato-2-methylprop-1-ene” are complex and varied. For example, 2-Methylprop-1-ene can act as a base and H+ as an acid. Regioselective protonation of this alkene forms a more stable tertiary carbocation . Electrophilic addition of the tertiary carbocation to benzene gives a conjugated intermediate carbocation .
Physical And Chemical Properties Analysis
“1-Isocyanato-2-methylprop-1-ene” is a liquid at room temperature . Its molecular weight is 97.12 . The storage temperature is -10 °C .
Aplicaciones Científicas De Investigación
Synthesis of Glycerin Carbonate-Based Intermediates
Isocyanates are utilized in the synthesis of glycerin carbonate-based intermediates through thiol-ene chemistry. This process involves the photochemical thiol-ene reaction carried out under air without solvent or photoinitiator, leading to high-yield products. These intermediates are then used to synthesize polyhydroxyurethanes without isocyanate through step growth polyaddition, showcasing applications in polymer chemistry and material science (Benyahya et al., 2011).
Understanding Toxic Industrial Isocyanates and Tear Gases
Research on isocyanates extends to understanding the biological targets and mechanisms underlying the toxic effects of industrial isocyanates and tear gases. Studies have shown that transient receptor potential ankyrin 1 (TRPA1) plays a crucial role in mediating the noxious effects of these compounds, suggesting potential therapeutic targets for chemical irritations caused by isocyanates and tear gases (Bessac et al., 2009).
Isocyanate Adducts and Oligomers in Polymerization
Isocyanates have been studied for their reactivity in forming adducts and oligomers suitable as initiators for radical homo- and copolymerization. This research highlights the potential of isocyanates in creating novel polymer structures, underscoring their significance in the development of new materials (Polenz et al., 2014).
Investigation of Isocyanate Reactions for Material Applications
Studies have also focused on the reactivity of isocyanates with various compounds, including the synthesis of urethanes and the conditions for allophanate formation. These investigations provide insights into the chemical properties and applications of isocyanates in materials science, offering perspectives on their role in the synthesis of advanced materials (Lapprand et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-isocyanato-2-methylprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPVIHDWXIQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)
![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)